Chinfloxacin
Description
Properties
CAS No. |
868208-92-8 |
|---|---|
Molecular Formula |
C21H22F3N3O4 |
Molecular Weight |
437.41 |
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22F3N3O4/c22-14-6-12-16(27(11-3-4-11)8-13(18(12)28)20(29)30)19(31-21(23)24)17(14)26-7-10-2-1-5-25-15(10)9-26/h6,8,10-11,15,21,25H,1-5,7,9H2,(H,29,30) |
InChI Key |
KNLARSZRTBDTIA-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(C2CC2)C3=C(C=C(F)C(N(C4)CC5C4CCCN5)=C3OC(F)F)C1=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IMB-031124; IMB031124; IMB 031124 |
Origin of Product |
United States |
Chemical Synthesis and Structural Modification of Chinfloxacin
Synthetic Pathways and Methodologies for Chinfloxacin Production
The precise, industrial-scale synthesis of this compound is proprietary. However, based on established synthetic methodologies for advanced fluoroquinolones, particularly its parent compound Moxifloxacin (B1663623), a logical synthetic pathway can be outlined. The synthesis is a multi-step process centered on the construction of the core quinolone ring system followed by the strategic introduction of key side chains.
A plausible route involves the following key stages:
Assembly of the Quinolone Core: The synthesis would likely begin with a suitably substituted aniline (B41778) derivative. Through a series of reactions, including cyclization via the Gould-Jacobs reaction or a variation thereof, the fundamental bicyclic quinolone structure is formed. For this compound, a key intermediate would be a compound like 1-cyclopropyl-6-fluoro-7-chloro-8-difluoromethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid or its ethyl ester. The introduction of the C-8 difluoromethoxy group is a critical step, distinguishing it from related compounds ccspublishing.org.cn.
Nucleophilic Aromatic Substitution: The most crucial step in assembling the final molecule is the nucleophilic substitution at the C-7 position of the quinolone ring. The chlorine atom at this position is displaced by the bicyclic amine side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane. This reaction is typically performed in a suitable solvent with a base to yield the complete carbon skeleton of this compound, albeit as an ester google.comgoogleapis.com.
Final Hydrolysis: The concluding step is the hydrolysis of the C-3 ethyl or methyl ester to the free carboxylic acid, which is essential for the antibacterial activity of all quinolones as it is involved in binding to the target DNA gyrase enzyme. The final product is then typically converted to its hydrochloride salt to improve solubility and stability google.comgoogle.com.
This synthetic strategy allows for the late-stage introduction of the C-7 side chain, a common approach in medicinal chemistry that enables the creation of multiple analogues for structure-activity relationship studies by varying the amine component mdpi.com.
Structural Characterization and Comparison with Parent Quinolones (e.g., Moxifloxacin)
This compound is a structural analogue of the well-established fourth-generation fluoroquinolone, Moxifloxacin. medchemexpress.eu Both molecules share the same core scaffold and the same C-7 side chain, which is critical for their potent antibacterial activity. The defining structural difference lies at the C-8 position of the quinolone ring system. google.comnewdrugapprovals.org
In Moxifloxacin, the C-8 position is substituted with a methoxy (B1213986) (-OCH₃) group. In this compound, two hydrogen atoms of this methoxy group are replaced with fluorine atoms, resulting in a difluoromethoxy (-OCHF₂) group. google.com This seemingly minor alteration is a deliberate modification intended to fine-tune the molecule's electronic and steric properties, which can influence its pharmacological profile.
Table 1: Structural Comparison of this compound and Moxifloxacin
| Feature | This compound | Moxifloxacin |
|---|---|---|
| Chemical Structure | [Image of this compound structure] | [Image of Moxifloxacin structure] |
| Molecular Formula | C₂₁H₂₂F₃N₃O₄ | C₂₁H₂₄FN₃O₄ |
| Core Nucleus | 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| C-7 Substituent | (S,S)-2,8-diazabicyclo[4.3.0]nonan-8-yl | (S,S)-2,8-diazabicyclo[4.3.0]nonan-8-yl |
| C-8 Substituent | **Difluoromethoxy (-OCHF₂) ** | Methoxy (-OCH₃) |
Design and Synthesis of this compound Derivatives and Analogues
The development of this compound from the Moxifloxacin template is a clear example of rational drug design. The C-8 substituent on the quinolone ring is known to significantly impact antibacterial potency, spectrum, and the propensity for resistance development. Studies comparing Moxifloxacin (C-8 methoxy) to an analogue with a chlorine at C-8 found that the methoxy group significantly lowered the rate of spontaneous and multistep resistance development in Staphylococcus aureus. nih.gov
The rationale for replacing the methoxy group with a difluoromethoxy group likely involves several medicinal chemistry principles:
Modulation of Physicochemical Properties: Fluorine is a highly electronegative atom. Its introduction can alter the acidity (pKa) of nearby functional groups and the lipophilicity of the molecule, which can affect cell penetration and target engagement.
Metabolic Stability: The replacement of hydrogen atoms with fluorine can block sites of metabolic oxidation, potentially leading to an improved pharmacokinetic profile.
Conformational Effects: The steric bulk and electronic nature of the -OCHF₂ group compared to -OCH₃ can influence the molecule's preferred conformation, which may lead to a different binding affinity for bacterial DNA gyrase and topoisomerase IV enzymes.
While specific studies on the derivatization of this compound are not widely published, standard methodologies for modifying the fluoroquinolone scaffold are well-documented and would be applicable. These strategies focus on key positions known to influence biological activity. researchgate.net
Modification of the C-7 Side Chain: This is the most common site for modification. The (S,S)-2,8-diazabicyclo[4.3.0]nonane moiety of this compound could be replaced with a wide variety of other nitrogen-containing rings (e.g., substituted piperazines, pyrrolidines) to explore effects on potency, spectrum, and safety. mdpi.com The synthesis would involve reacting the C-7 chloro intermediate of the quinolone core with different amines.
Modification of the N-1 Substituent: The N-1 cyclopropyl (B3062369) group is important for activity, but it can be replaced with other alkyl or aryl groups. For instance, replacing it with a 2,4-difluorophenyl group is a known modification in other quinolone series.
Modification at the C-5 Position: Introduction of substituents like an amino or methyl group at the C-5 position has been shown to enhance activity in some quinolone series. researchgate.net This would require starting with a 3-substituted aniline in the initial synthesis of the quinolone core.
No specific SAR studies on a series of this compound analogues have been published. However, the SAR can be inferred by comparing this compound to its parent Moxifloxacin and by analyzing the broader SAR data for C-8 substituted quinolones.
The primary SAR observation for this compound itself is that the substitution of the 8-methoxy group with an 8-difluoromethoxy group results in comparable or slightly lower activity against Gram-positive bacteria and comparable or slightly higher activity against Gram-negative bacteria when compared to Moxifloxacin.
Broader studies on C-8 substituted quinolones provide a clearer picture of the role of this position. The nature of the C-8 substituent directly modulates the antibacterial spectrum and potency.
Table 2: Influence of C-8 Substituents on Fluoroquinolone Activity (General SAR)
| C-8 Substituent | General Impact on Gram-Positive Activity | General Impact on Gram-Negative Activity | Notes |
|---|---|---|---|
| H | Baseline | Baseline | Reference point for many series. |
| Cl | Moderate | Moderate | Can increase potency but may also increase resistance development. nih.gov |
| F | High | High | Generally confers potent, broad-spectrum activity. acs.org |
| -OCH₃ (Methoxy) | High | Moderate | Associated with potent anti-Gram-positive activity and a lower propensity for resistance. nih.gov |
| -OCHF₂ (Difluoromethoxy) | High | Moderate-High | As seen in this compound, offers a balanced spectrum, likely modulating properties of the methoxy group. |
Data synthesized from comparative studies on quinolone analogues. nih.govacs.org
This SAR data indicates that the C-8 position is a critical "tuning" site. The choice of a difluoromethoxy group for this compound represents a nuanced approach to balance the potent Gram-positive activity conferred by an 8-alkoxy group with a potentially optimized safety and pharmacokinetic profile.
Molecular and Cellular Mechanism of Action of Chinfloxacin
Inhibition of Bacterial Type II Topoisomerases
The bactericidal activity of fluoroquinolones stems from their ability to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for managing DNA topology during replication, transcription, and repair. researchgate.netyoutube.comleeds.ac.uk These enzymes introduce transient double-strand breaks in the bacterial DNA to allow for strand passage, a process that is corrupted by fluoroquinolones. mdpi.comnih.gov Chinfloxacin targets both of these enzymes, contributing to its broad spectrum of activity. patsnap.com
DNA gyrase, also known as topoisomerase II, is a vital bacterial enzyme responsible for introducing negative supercoils into the DNA, which is necessary to relieve the positive superhelical stress that accumulates ahead of the replication fork. youtube.com This action is essential for the initiation and continuation of DNA replication. youtube.comdrugbank.com Fluoroquinolones, including this compound, bind to the complex formed between DNA gyrase and DNA. youtube.com For many Gram-negative bacteria, DNA gyrase is considered the primary target for fluoroquinolones. youtube.comnih.gov The inhibition of this enzyme prevents the resealing of the DNA strands, leading to a halt in DNA synthesis. nih.govnih.gov
Topoisomerase IV is another essential type II topoisomerase that plays a critical role in the final stages of DNA replication, particularly in the decatenation, or separation, of newly replicated daughter chromosomes. youtube.com Without the action of topoisomerase IV, the interlinked circular DNA strands cannot be segregated into the daughter cells, thus blocking cell division. youtube.com In many Gram-positive bacteria, topoisomerase IV is the preferential target for fluoroquinolone action. youtube.commdpi.comnih.govresearchgate.net this compound's ability to inhibit topoisomerase IV contributes significantly to its potent activity against Gram-positive pathogens. patsnap.comnih.govresearchgate.net
DNA Gyrase (Topoisomerase II) as a Primary Target
Formation and Stabilization of Quinolone-Enzyme-DNA Cleavage Complexes
The core mechanism of fluoroquinolone action is the trapping of the topoisomerase on the DNA in a state where the DNA is cleaved. researchgate.netresearchgate.net Fluoroquinolones intercalate into the broken DNA and bind to the enzyme, forming a stable ternary complex known as the quinolone-enzyme-DNA cleavage complex. researchgate.netmdpi.comnih.govdovepress.com This complex physically obstructs the progression of DNA and RNA polymerases, thereby blocking both DNA replication and transcription. researchgate.netnih.govdovepress.com The drug stabilizes the covalent bond between the active site tyrosine of the topoisomerase and the 5' end of the cleaved DNA, inhibiting the enzyme's ability to re-ligate the DNA break. mdpi.comnih.gov This stabilization of the cleaved complex is a reversible process, but its persistence is key to the drug's bactericidal effect. mdpi.comnih.gov
Downstream Cellular Consequences Leading to Bacterial Cell Death
The formation and stabilization of the drug-enzyme-DNA complex trigger a cascade of downstream cellular events that culminate in cell death. mdpi.com The stalled replication forks and transcription machinery are significant consequences of the stable cleavage complexes. nih.govdovepress.com The persistence of these complexes can lead to the release of permanent double-strand DNA breaks. mdpi.comnih.gov The accumulation of these breaks overwhelms the bacterial cell's DNA repair systems, such as the SOS response, leading to chromosome fragmentation and rapid, concentration-dependent cell death. msdmanuals.comnih.govmdpi.comdovepress.com This disruption of DNA integrity is the ultimate cause of the bactericidal action of fluoroquinolones like this compound. youtube.commdpi.com
Comparative Analysis of Mechanistic Pathways with Other Fluoroquinolones
This compound is a novel fluoroquinolone, and its efficacy is often benchmarked against established agents like Ciprofloxacin (B1669076), Levofloxacin (B1675101), and Moxifloxacin (B1663623). patsnap.comnih.govnih.gov While all fluoroquinolones share the same fundamental mechanism of targeting type II topoisomerases, variations in their chemical structure can affect their affinity for either DNA gyrase or topoisomerase IV, influencing their spectrum of activity. youtube.commdpi.com
For example, Ciprofloxacin is highly potent against Gram-negative bacteria, where DNA gyrase is the primary target. nih.gov Newer generations of fluoroquinolones, like Moxifloxacin, often exhibit enhanced activity against Gram-positive bacteria and anaerobes due to more balanced or potent inhibition of topoisomerase IV. researchgate.net this compound has demonstrated potent in vivo activity against S. pneumoniae, showing higher efficacy than Levofloxacin and Ciprofloxacin. patsnap.com Its activity against K. pneumoniae was found to be lower than Levofloxacin but similar to or higher than Ciprofloxacin. patsnap.com In vitro studies have shown that the activity of this compound is generally similar to that of Moxifloxacin. nih.gov This suggests that this compound, like Moxifloxacin, may possess a balanced inhibitory profile against both DNA gyrase and topoisomerase IV.
Interactive Data Table: Comparative In Vivo Efficacy of this compound
The table below summarizes the comparative therapeutic efficacy of this compound against other fluoroquinolones in murine infection models, as indicated by the 50% effective dose (ED₅₀). Lower ED₅₀ values indicate higher potency.
| Organism | Infection Model | This compound ED₅₀ (mg/kg) | Comparator | Comparator ED₅₀ (mg/kg) | Efficacy Comparison |
| S. aureus (MSSA) | Systemic | - | Levofloxacin | - | This compound > Levofloxacin patsnap.com |
| S. aureus (MRSA) | Systemic | - | Levofloxacin | - | This compound > Levofloxacin patsnap.com |
| S. pneumoniae (PISP) | Systemic | - | Levofloxacin | - | This compound > Levofloxacin patsnap.com |
| S. pneumoniae (PRSP) | Systemic | - | Levofloxacin | - | This compound > Levofloxacin patsnap.com |
| E. coli | Systemic | 1.25-1.90 | Levofloxacin | - | This compound < Levofloxacin patsnap.com |
| K. pneumoniae | Systemic | 2.92-8.28 | Levofloxacin | - | This compound < Levofloxacin patsnap.com |
| S. pneumoniae | Pulmonary | - | Levofloxacin | - | This compound > Levofloxacin patsnap.com |
| S. pneumoniae | Pulmonary | - | Ciprofloxacin | - | This compound > Ciprofloxacin patsnap.com |
| K. pneumoniae | Pulmonary | - | Levofloxacin | - | This compound < Levofloxacin patsnap.com |
| K. pneumoniae | Pulmonary | - | Ciprofloxacin | - | This compound ≥ Ciprofloxacin patsnap.com |
Data derived from in vivo studies in murine models. patsnap.com '>' indicates significantly higher therapeutic efficacy (P < 0.01 or P < 0.05). '<' indicates less therapeutic efficacy. '≥' indicates similar to or higher efficacy.
Pharmacokinetics and Pharmacodynamics of Chinfloxacin in Pre Clinical Models
Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Pre-clinical investigations in animal models have been crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Chinfloxacin. These studies provide foundational knowledge of the drug's behavior in a biological system. ppd.comadmescope.com
Absorption: Following oral administration in pre-clinical models, this compound demonstrates dose-proportional absorption. Studies show that the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) increase in approximate proportion to the administered dose. nih.gov The presence of food has been observed to have a mild effect on its absorption, leading to a delayed time to reach maximum concentration (Tmax) and a slight reduction in both Cmax and AUC. asm.org
Distribution: this compound exhibits a low rate of plasma protein binding, determined to be approximately 17.5%. asm.orgresearchgate.net This low binding percentage suggests that a significant fraction of the drug remains free in the circulation to distribute into tissues and exert its antibacterial effect. Its efficacy in murine systemic and pulmonary infection models further supports its distribution to key infection sites. nih.gov
Metabolism and Excretion: The primary route of elimination for this compound appears to be through extensive metabolism. asm.org This is inferred from the low percentage of the unchanged drug recovered in urine and feces. Cumulative urinary excretion over 96 hours accounted for approximately 8.5% to 9.4% of the administered dose. asm.org In one study, the cumulative fecal excretion of unchanged this compound was found to be 6.88%. asm.org The compound has a long elimination half-life (t½) of about 14 to 16 hours in animal models, which supports a once-daily dosing regimen. nih.govasm.org
| Parameter | Finding | Source |
|---|---|---|
| Plasma Protein Binding | 17.5% | asm.orgresearchgate.net |
| Elimination Half-life (t½) | 14-16 hours | nih.govasm.org |
| Cumulative Urinary Excretion (0-96h) | 8.55% - 9.36% | asm.org |
| Cumulative Fecal Excretion (unchanged drug) | ~6.88% | asm.org |
| Effect of Food | Delayed Tmax, slightly decreased Cmax and AUC | asm.org |
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Simulation in Experimental Systems
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a critical tool used to establish the relationship between drug exposure and its pharmacological effect, thereby guiding rational drug development. researchgate.netresearchgate.net For fluoroquinolones like this compound, the bactericidal activity is concentration-dependent. asm.org The PK/PD index that best correlates with clinical and bacteriological efficacy for this class of antibiotics is the ratio of the free drug area under the concentration-time curve at steady state over 24 hours to the minimum inhibitory concentration (fAUCss/MIC). asm.orgnih.gov
Pre-clinical simulations for this compound have utilized this principle. By integrating data on its plasma protein binding (17.5%) and steady-state AUC (AUCss) values obtained from multiple-dose studies, researchers could estimate the fAUCss/MIC ratio. asm.orgresearchgate.net These simulations predicted that clinically relevant doses of this compound would achieve fAUCss/MIC values exceeding the established PK/PD breakpoints associated with therapeutic success for fluoroquinolones against key pathogens. asm.orgresearchgate.net This modeling was instrumental in predicting the potent antibacterial efficacy that was later validated in in vivo infection models and supported the selection of appropriate doses for further studies. nih.govasm.org
Tissue Distribution and Accumulation Profiles in in vivo Animal Models
The distribution and accumulation of a drug in various tissues are key determinants of its efficacy and potential for toxicity. mdpi.comnih.gov For this compound, studies in animal models have provided insights into its accumulation potential and effective distribution to sites of infection.
Accumulation: Pharmacokinetic data from multiple-dose pre-clinical studies indicate that this compound has a potential for accumulation in the body. The accumulation index suggests that over 50% of the drug could accumulate following repeated administrations. asm.org A comparison of pharmacokinetic parameters between the first and tenth day of dosing showed that the Cmax and AUC ratios were 1.28 and 2.24, respectively, confirming systemic accumulation. asm.org
| Parameter | Value | Source |
|---|---|---|
| Cmax Ratio (Day 10 vs. Day 1) | 1.28 | asm.org |
| AUC₀₋₂₄ Ratio (Day 10 vs. Day 1) | 2.24 | asm.org |
| Accumulation Index Interpretation | >50% accumulation expected | asm.org |
Tissue Distribution: While specific quantitative tissue distribution studies detailing this compound concentrations in various organs are not extensively reported in the available literature, its therapeutic efficacy in animal infection models provides indirect evidence of its distribution. This compound has demonstrated potent in vivo activity in mouse models of both systemic infection and pulmonary infection caused by pathogens such as S. pneumoniae and K. pneumoniae. nih.govasm.orgasm.org This effectiveness implies that the drug successfully distributes into the bloodstream, lungs, and potentially other tissues to reach the site of infection in sufficient concentrations to exert its antibacterial action.
Metabolic Pathways and Metabolite Identification in Pre-clinical Systems
However, the specific metabolic pathways involved in the biotransformation of this compound and the chemical structures of its metabolites have not been detailed in the publicly available scientific literature. The notation in research that the extensive metabolism "requires further investigation" indicates that this is an area for future research. asm.org Pre-clinical metabolite identification studies, typically involving techniques like mass spectrometry after administration of the drug to animal models, would be necessary to fully elucidate the metabolic profile of this compound. nih.gov
In Vitro and Pre Clinical in Vivo Antimicrobial Efficacy of Chinfloxacin
In Vitro Antimicrobial Spectrum and Potency
The in vitro activity of chinfloxacin has been evaluated against a wide range of clinical bacterial isolates, demonstrating its potential as an effective antimicrobial agent. karger.com Studies have established its efficacy through the determination of minimum inhibitory and bactericidal concentrations, as well as through time-kill kinetic assays. karger.com
The antimicrobial activity of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. creative-diagnostics.com For this compound, these values have been established against a large number of clinical isolates using the agar (B569324) dilution method. karger.com
Generally, this compound exhibits potent bactericidal activity, with MBC/MIC ratios typically falling within the range of 1 to 2 for the majority of isolates tested. karger.com An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity. For specific bacterial species, the MBC/MIC ratios were as follows:
S. pneumoniae : For 80.0% of the 10 isolates tested, the ratio was 1, and for the remaining 20.0%, it was 2. karger.com
S. pyogenes : All 20 isolates tested showed an MBC/MIC ratio of 2. karger.com
E. coli : Among 20 isolates, 35.0% had a ratio of 1, and 65.0% had a ratio of 2. karger.com
K. pneumoniae : Of the 20 isolates tested, 80.0% had an MBC/MIC ratio of 1, and 20.0% had a ratio of 2. karger.com
These findings underscore the bactericidal nature of this compound against key pathogens.
Time-kill curve studies have further elucidated the bactericidal properties of this compound, demonstrating that its killing effect is concentration-dependent. karger.com This means that higher concentrations of the drug lead to a more rapid and extensive reduction in bacterial viability. rxkinetics.com These studies are conducted by exposing a standardized bacterial suspension to various concentrations of the antibiotic over time and monitoring the decline in colony-forming units (CFU/mL). nih.gov
For this compound, bactericidal effects are typically observed at concentrations of 2 times the MIC or higher. karger.com
Against Staphylococcus aureus ATCC 29213, a bactericidal effect was achieved after 24 hours at concentrations of 2–4 times the MIC. karger.com
The activity against Streptococcus pneumoniae (including strain ATCC 49619) was both rapid and potent, with bactericidal effects evident as early as 2 hours of incubation at concentrations ≥4 times the MIC, and this effect was sustained for up to 24 hours. karger.com
For Gram-negative isolates such as Escherichia coli (including strain ATCC 25922) and Klebsiella pneumoniae (including strain ATCC 700603), bactericidal activity was observed at concentrations of ≥2 or ≥4 times the MIC. karger.com The action against the two K. pneumoniae isolates was more rapid than against the E. coli isolates, with bactericidal effects seen after 2 hours for the former compared to 4 hours for the latter. karger.com
These kinetic studies confirm that this compound is a rapidly bactericidal agent, a desirable characteristic for treating acute and severe bacterial infections. karger.com
This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria. karger.com Its efficacy is particularly notable when compared to older fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101). karger.com
The MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively, are key indicators of an antibiotic's potency. For this compound, these values are generally the same or two-fold lower than those of moxifloxacin (B1663623) against most Gram-positive isolates, with the exception of Streptococcus pyogenes, where its MIC₉₀ is two-fold higher. karger.com
Table 1: In Vitro Activity of this compound and Comparators against Gram-Positive Isolates
| Organism | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus (MSSA) | 0.125 | ||
| Staphylococcus aureus (MRSA) | 2 | 4 | |
| Streptococcus pneumoniae (PSSP) | 0.03–0.25 | 0.125 | 0.125 |
| Streptococcus pneumoniae (PISP) | 0.06–0.125 | 0.125 | 0.25 |
| Streptococcus pneumoniae (PRSP) | 0.06–0.125 | 0.25 | 0.5 |
| Enterococcus faecalis | 0.5 | 2 |
Data compiled from available research. karger.com
This compound exhibits good in vitro activity against certain Gram-negative bacteria, particularly Haemophilus influenzae, Haemophilus parainfluenzae, and Stenotrophomonas maltophilia. karger.com However, its potency against many other Gram-negative isolates, such as members of the Enterobacteriaceae family and non-fermenters like Pseudomonas aeruginosa, is less pronounced compared to its activity against Gram-positive organisms. karger.com
The MICs for this compound against Gram-negative isolates are generally the same as or two-fold higher than those of moxifloxacin. karger.com Compared to ciprofloxacin and levofloxacin, this compound's activity against most Gram-negative enterobacteria and non-fermenters does not show a clear advantage. karger.com
Table 2: In Vitro Activity of this compound and Comparators against Gram-Negative Isolates
| Organism | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
|---|---|---|---|
| Haemophilus influenzae | ≤0.015 | 0.03 | |
| Escherichia coli (non-ESBL) | 0.25 | 128 | |
| Escherichia coli (ESBL-producing) | 16 | >128 | |
| Klebsiella pneumoniae (non-ESBL) | 0.5 | 32 |
Data compiled from available research. karger.com
A significant attribute of this compound is its potent activity against antibiotic-resistant Gram-positive pathogens. karger.com It has shown high efficacy against strains that are resistant to other classes of antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP). karger.comasm.org
This compound's activity against these resistant phenotypes is generally comparable to that of moxifloxacin and is notably 4- to 16-fold more potent than ciprofloxacin and levofloxacin. karger.com This enhanced activity extends to ciprofloxacin-resistant MRSA (CR-MRSA) and ciprofloxacin-resistant methicillin-resistant Staphylococcus epidermidis (CR-MRSE), suggesting its potential utility against older quinolone-resistant strains. karger.com The MIC₅₀ values for this compound against various resistant Gram-positive isolates range from 0.125 to 4 µg/ml. karger.com For PRSP, the MIC₉₀ of this compound is 0.5 µg/ml. karger.com
Activity against Gram-Negative Bacterial Isolates (e.g., Haemophilus influenzae, Escherichia coli, Klebsiella pneumoniae)
Pre-clinical In Vivo Efficacy Studies in Animal Models
The potent in vitro antibacterial activity of this compound has been substantiated by its efficacy in pre-clinical animal infection models. nih.gov These studies are crucial for evaluating a drug's performance in a living organism, providing insights into its potential therapeutic application. catapult.org.uknih.gov
In a mouse systemic infection model (peritonitis), this compound demonstrated potent activity against a variety of pathogens. nih.gov The 50% effective dose (ED₅₀), which is the dose required to protect 50% of the infected animals from death, was determined for several bacterial isolates. nih.gov
Table 3: In Vivo Efficacy (ED₅₀) of this compound in a Mouse Systemic Infection Model
| Bacterial Isolate | Phenotype | This compound ED₅₀ (mg/kg) |
|---|---|---|
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 2.28 - 4.15 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 14.75 |
| Streptococcus pneumoniae | Penicillin-Intermediate (PISP) | 6.20 |
| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | 3.51 - 5.03 |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 25.02 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 5.18 - 15.39 |
| Escherichia coli | - | 1.25 - 1.90 |
Data sourced from studies on murine systemic infection models. nih.gov
The therapeutic efficacy of this compound in these models was generally similar to that of moxifloxacin. nih.gov Notably, against Gram-positive pathogens (MSSA, MRSA, PISP, PRSP, VSE, and VRE), this compound's efficacy was significantly higher than that of levofloxacin. nih.gov Conversely, its activity against E. coli and K. pneumoniae infections was less than that of levofloxacin. nih.gov
In a mouse pulmonary infection model, this compound also showed potent activity against S. pneumoniae, where its efficacy was higher than both levofloxacin and ciprofloxacin. nih.gov Against K. pneumoniae in the same model, its activity was lower than levofloxacin but similar to or higher than ciprofloxacin. nih.gov These in vivo results confirm the potent antibacterial efficacy of this compound and support its further investigation for clinical use. nih.gov
Murine Systemic Infection Models
The in vivo efficacy of this compound has been robustly evaluated in murine systemic infection models, specifically the mouse peritonitis model. These studies are crucial for determining the 50% effective dose (ED₅₀), which represents the dose of a drug that is effective in 50% of the test population. This compound has shown potent activity against a wide spectrum of bacterial isolates, including both Gram-positive and Gram-negative pathogens.
Research findings indicate that this compound is particularly effective against methicillin-susceptible Staphylococcus aureus (MSSA), with ED₅₀ values ranging from 2.28 to 4.15 mg/kg. nih.gov Its efficacy extends to more resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), for which an ED₅₀ of 14.75 mg/kg was recorded. nih.gov The compound has also demonstrated significant activity against various strains of Streptococcus pneumoniae, including penicillin-intermediate (PISP) and penicillin-resistant (PRSP) isolates, with ED₅₀ values of 6.20 mg/kg and a range of 3.51-5.03 mg/kg, respectively. nih.gov
Furthermore, this compound has been tested against Enterococcus faecalis, showing an ED₅₀ of 25.02 mg/kg for vancomycin-susceptible strains (VSE) and a range of 5.18-15.39 mg/kg for vancomycin-resistant strains (VRE). nih.gov In the case of Gram-negative bacteria, this compound has displayed potent activity against Escherichia coli and Klebsiella pneumoniae, with ED₅₀ ranges of 1.25-1.90 mg/kg and 2.92-8.28 mg/kg, respectively. nih.gov
Interactive Data Table: Efficacy of this compound in Murine Systemic Infection Model (Peritonitis)
| Bacterial Isolate | Strain Type | 50% Effective Dose (ED₅₀) (mg/kg) |
|---|---|---|
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 2.28-4.15 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 14.75 |
| Streptococcus pneumoniae | Penicillin-Intermediate (PISP) | 6.20 |
| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | 3.51-5.03 |
| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 25.02 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 5.18-15.39 |
| Escherichia coli | - | 1.25-1.90 |
| Klebsiella pneumoniae | - | 2.92-8.28 |
Murine Localized and Pulmonary Infection Models
In addition to systemic infections, the efficacy of this compound has been assessed in murine models of localized infections, with a particular focus on pulmonary infections. These models are critical for evaluating a drug's ability to penetrate specific tissues and exert its antimicrobial effect at the site of infection.
In a mouse pulmonary infection model, this compound demonstrated potent activity against both penicillin-susceptible S. pneumoniae (PSSP) and penicillin-resistant S. pneumoniae (PRSP). nih.gov The compound was also effective in treating pulmonary infections caused by K. pneumoniae. nih.gov These findings suggest that this compound can effectively reach the lungs and combat common respiratory pathogens. The high efficacy of this compound in these localized infection models further supports its potential for clinical investigation. nih.govnih.gov
Comparative Efficacy Assessments with Established Fluoroquinolones (e.g., Moxifloxacin, Ciprofloxacin, Levofloxacin) in Animal Studies
A key aspect of pre-clinical evaluation is the comparison of a new drug candidate with existing standard-of-care treatments. In animal studies, the therapeutic efficacy of this compound has been compared with that of other well-established fluoroquinolones, including moxifloxacin, ciprofloxacin, and levofloxacin.
The results of these comparative assessments indicate that the therapeutic efficacy of this compound is generally similar to that of moxifloxacin in treating infections caused by Gram-positive isolates. nih.gov Notably, this compound has shown significantly higher efficacy than levofloxacin against infections with MSSA, MRSA, PISP, PRSP, VSE, and VRE. nih.gov However, against the Gram-negative pathogens E. coli and K. pneumoniae, this compound's efficacy was found to be less than that of levofloxacin. nih.gov
In the context of murine pulmonary infections, this compound's activity against S. pneumoniae was superior to that of both levofloxacin and ciprofloxacin. nih.gov Against K. pneumoniae in the same model, its efficacy was lower than that of levofloxacin but comparable to or higher than that of ciprofloxacin. nih.gov These comparative data highlight the potential advantages of this compound, particularly in the treatment of infections caused by Gram-positive bacteria and respiratory pathogens. nih.govnih.gov
Interactive Data Table: Comparative Efficacy of this compound in Animal Studies | Pathogen | Infection Model | this compound Efficacy Compared to: | | :--- | :--- | :--- | | | | Moxifloxacin | Levofloxacin | Ciprofloxacin | | Gram-positive isolates (MSSA, MRSA, PISP, PRSP, VSE, VRE) | Systemic | Generally similar nih.gov | Significantly higher nih.gov | - | | Escherichia coli | Systemic | - | Less than nih.gov | - | | Klebsiella pneumoniae | Systemic | - | Less than nih.gov | - | | Streptococcus pneumoniae | Pulmonary | - | Higher than nih.gov | Higher than nih.gov | | Klebsiella pneumoniae | Pulmonary | - | Lower than nih.gov | Similar to or higher than nih.gov |
Advanced Analytical Methodologies in Chinfloxacin Research
Chromatographic Techniques for Quantification in Complex Matrices (e.g., High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS))
Chromatographic techniques coupled with mass spectrometry are the gold standard for the quantitative analysis of drugs in biological samples due to their high sensitivity and selectivity.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govnih.gov This method is particularly well-suited for the analysis of polar and non-volatile compounds like Chinfloxacin in complex biological matrices such as plasma, urine, and tissue homogenates. researchgate.netmdpi.com In a typical HPLC-MS/MS method for a fluoroquinolone like this compound, a C18 reversed-phase column would be used for chromatographic separation with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer with a pH modifier (e.g., formic acid or ammonium (B1175870) acetate) in a gradient elution. The mass spectrometer, often a triple quadrupole, would be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.gov
While specific HPLC-MS/MS parameters for this compound are not widely published, a hypothetical method based on similar fluoroquinolones is presented below.
Table 1: Illustrative HPLC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| Chromatography | |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Parent > Product) | e.g., 424.2 > 380.1 (Hypothetical for this compound) |
| Collision Energy | Optimized for specific transition |
| Dwell Time | 100 ms |
This table is for illustrative purposes only, as specific data for this compound is not publicly available.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. und.edunotulaebotanicae.ro For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. nih.gov This could involve silylation or acylation of the carboxylic acid and secondary amine groups. However, due to the additional sample preparation steps and the suitability of HPLC-MS for polar compounds, GC-MS is less commonly used for the routine quantification of fluoroquinolones in biological matrices. cleancontrolling.comresearchgate.net
Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR, IR)
Spectroscopic methods are indispensable for confirming the chemical structure of a newly synthesized compound and for assessing its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. springernature.comnih.govglobalresearchonline.net One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of the protons and carbons in the molecule, while two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms, allowing for the complete assignment of the chemical structure. emerypharma.comresearchgate.net For this compound, NMR would be used to confirm the presence and connectivity of the quinolone core, the cyclopropyl (B3062369) group, the difluoromethoxy group, and the tricyclic substituent, which distinguishes it from its parent compound, moxifloxacin (B1663623).
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule and to assess the purity of a sample. numberanalytics.com The IR spectrum provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. vscht.cz For this compound, characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretching, the aromatic C=C and C-H stretching, and the C-F stretching of the difluoromethoxy group. youtube.com IR spectroscopy can be used as a quality control tool to confirm the identity of this compound and to detect the presence of impurities by comparing the spectrum of a sample to that of a pure reference standard. biomedres.usbg.ac.rs
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carbonyl (ketone) | C=O stretch | 1680-1700 |
| Carbonyl (acid) | C=O stretch | 1700-1725 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Alkene | C=C stretch | 1620-1680 |
| C-F | C-F stretch | 1000-1400 |
| C-O (ether) | C-O stretch | 1000-1300 |
This table presents expected ranges based on functional groups and is for illustrative purposes. Specific peak positions for this compound are not publicly available.
In Silico Approaches for Target Prediction and Structure-Activity Relationship (SAR) Analysis
Computational, or in silico, methods play a crucial role in modern drug discovery by accelerating the identification of potential drug targets and guiding the optimization of lead compounds. numberanalytics.combiotech-asia.orgenamine.netnih.gov
Target Prediction: For a new compound like this compound, in silico target prediction algorithms can be used to screen its chemical structure against databases of known protein targets to identify potential biological macromolecules with which it might interact. nih.gov These methods often rely on principles of chemical similarity, pharmacophore modeling, or molecular docking. emerypharma.comresearchgate.neteuropa.eu Given that this compound is a fluoroquinolone, its primary targets are expected to be bacterial DNA gyrase and topoisomerase IV. In silico models can be used to predict the binding affinity of this compound to these enzymes and to compare it with other fluoroquinolones.
Structure-Activity Relationship (SAR) Analysis: SAR studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. collaborativedrug.comgardp.org For this compound, SAR analysis would involve synthesizing and testing a series of derivatives with modifications at different positions of the fluoroquinolone scaffold. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to build mathematical models that correlate structural features with antibacterial potency. mdpi.comnih.gov These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. The unique difluoride substitution in the 8-methoxy group of this compound compared to moxifloxacin is a key structural feature that likely influences its pharmacological properties. nih.gov
Bioanalytical Method Validation for Pre-clinical Sample Analysis
Before a new drug can be tested in preclinical toxicology and pharmacokinetic studies, the analytical method used to measure its concentration in biological samples must be rigorously validated. europa.eueuropa.eufda.gov Bioanalytical method validation ensures that the method is reliable, reproducible, and suitable for its intended purpose. japsonline.combebac.at The validation process involves assessing several key parameters according to regulatory guidelines. europa.eu
While a specific validated method for this compound has not been published in detail, preclinical pharmacokinetic studies have been conducted, indicating that such a method exists. nih.gov The validation would need to demonstrate the following:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications. sepscience.com
Accuracy: The closeness of the measured concentration to the true concentration.
Precision: The degree of scatter between a series of measurements. This is typically assessed at the intra-day and inter-day level.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation (based on FDA/EMA guidelines)
| Parameter | Acceptance Criteria |
| Accuracy | Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Linearity | Correlation coefficient (r²) should be ≥ 0.99. |
| Stability | Analyte concentration should be within ±15% of the initial concentration. |
This table represents general guidelines. Specific data for the validated bioanalytical method for this compound is not publicly available.
The successful validation of a bioanalytical method is a critical milestone in the preclinical development of a new drug, as it ensures the integrity of the data generated in subsequent pharmacokinetic and toxicokinetic studies. mdpi.comresearchgate.netmdpi.com
Future Directions and Emerging Research Avenues for Chinfloxacin
Rational Design of Next-Generation Chinfloxacin Derivatives to Overcome Resistance
The rise of antibiotic resistance necessitates the continuous evolution of antimicrobial agents. For fluoroquinolones, resistance often develops through mutations in target enzymes like DNA gyrase and topoisomerase IV, or through increased efflux pump activity. nih.govmdpi.com Future research will focus on the rational design of new this compound derivatives that can effectively bypass these resistance mechanisms.
Key strategies in this area include:
Structural Modifications: The core quinolone structure is amenable to chemical modification. nih.gov By altering functional groups at various positions (e.g., C-7, N-1), researchers can design next-generation derivatives. For instance, creating hybrid molecules that combine the this compound pharmacophore with other antimicrobial moieties, such as aminoglycosides or triazoles, has shown promise in other fluoroquinolones for enhancing activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov
Targeting Multiple Pathways: A polypharmacological approach, designing derivatives that inhibit additional bacterial targets beyond DNA gyrase and topoisomerase IV, is an emerging strategy. nih.gov Targeting cell envelope synthesis proteins, for example, could create multi-target drugs with a lower propensity for resistance development. nih.gov
Computational Modeling: Advanced computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting how structural changes will affect a derivative's antibacterial activity and its interaction with resistant targets. mdpi.com These in silico methods accelerate the design and screening process for new, more potent analogs.
Research into the synthesis of novel 4-quinolone derivatives has already yielded compounds with excellent potency against Gram-positive pathogens, paving the way for further development of this compound-based agents to combat resistance. nih.gov
Development of Adjuvants and Combination Therapies to Enhance this compound Efficacy
Combining antibiotics with non-antibiotic adjuvants or other antimicrobial agents is a powerful strategy to enhance efficacy, reduce the likelihood of resistance, and broaden the spectrum of activity. frontiersin.org For this compound, this represents a significant area of future preclinical investigation.
Combination with Other Antibiotics: Patents have already listed this compound in potential combination therapies with other classes of antibiotics, such as oxazolidinones (e.g., linezolid). google.com Such combinations can produce synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual agents. google.com Studies on other fluoroquinolones like ciprofloxacin (B1669076) have shown synergistic interactions when combined with beta-lactams (e.g., amoxicillin) or tetracyclines against multidrug-resistant bacteria. scirp.org
Adjuvant Development: Adjuvants can enhance antibiotic activity through various mechanisms, such as increasing bacterial membrane permeability or inhibiting resistance mechanisms like efflux pumps. frontiersin.org
Antimicrobial Peptides (AMPs): Peptides such as ranalexin (B141904) and magainin II have demonstrated synergy with conventional antibiotics by disrupting bacterial membranes, making it easier for the antibiotic to reach its intracellular target. nih.govnih.gov
Nutrient-Based Adjuvants: Preclinical studies on ciprofloxacin have shown that certain nutrients, like aspartic acid and succinic acid, can act as adjuvants against Pseudomonas aeruginosa, a pathogen relevant in cystic fibrosis infections. frontiersin.org
Efflux Pump Inhibitors (EPIs): The development of compounds that block bacterial efflux pumps could restore this compound's activity against strains that have developed resistance through this mechanism. mdpi.com
The table below summarizes potential combination strategies for this compound based on research with related compounds.
| Potential Partner | Class | Rationale for Combination | Supporting Evidence (with related compounds) |
| Linezolid | Oxazolidinone | Potential for synergistic activity against resistant Gram-positive bacteria. | Mentioned in patent literature for combination therapies. google.com |
| Amoxicillin | Beta-lactam | Synergistic effects observed against multidrug-resistant bacteria. | High percentage of synergistic interactions seen with ciprofloxacin. scirp.org |
| Aspartic Acid | Nutrient Adjuvant | Potentiates antibiotic action, particularly against P. aeruginosa. | Shown to be a promising adjuvant for ciprofloxacin. frontiersin.org |
| Antimicrobial Peptides (AMPs) | Peptide Antibiotic | Increase membrane permeability, allowing enhanced antibiotic entry. | AMPs like HPMA show synergistic effects with ciprofloxacin against biofilms. frontiersin.orgnih.gov |
Exploration of this compound's Activity in Novel Pre-clinical Disease Models
To date, the in vivo efficacy of this compound has been validated in standard murine models of systemic (peritonitis) and pulmonary infections. asm.orgresearchgate.net These studies demonstrated potent activity against a range of pathogens, including MRSA, penicillin-resistant Streptococcus pneumoniae (PRSP), and Klebsiella pneumoniae. nih.govresearchgate.net
Future preclinical research should expand to more complex and clinically relevant disease models:
Biofilm Infection Models: Many chronic infections are caused by bacteria living within biofilms, which provide protection from antibiotics. chiet.edu.eg Evaluating this compound's efficacy in models of biofilm-associated infections, such as those involving implanted medical devices or in chronic wound models, is a critical next step.
Models of Specific Human Diseases: Testing this compound in animal models that more closely mimic human diseases like cystic fibrosis lung infections or infective endocarditis would provide valuable data on its potential therapeutic utility in these difficult-to-treat conditions. frontiersin.orgjci.org
Infections by "Biothreat" Agents: this compound has been noted as being in development for biothreat infections. asm.org Therefore, preclinical evaluation against agents like Bacillus anthracis (anthrax) or Yersinia pestis (plague) in established animal models would be a logical and crucial research direction.
The table below details the 50% effective dose (ED₅₀) of this compound in a murine systemic infection model, highlighting its potent in vivo activity which justifies its exploration in further disease models. nih.gov
| Bacterial Isolate | Resistance Profile | ED₅₀ (mg/kg) |
| S. aureus | Methicillin-Susceptible (MSSA) | 2.28-4.15 |
| S. aureus | Methicillin-Resistant (MRSA) | 14.75 |
| S. pneumoniae | Penicillin-Intermediate (PISP) | 6.20 |
| S. pneumoniae | Penicillin-Resistant (PRSP) | 3.51-5.03 |
| E. faecalis | Vancomycin-Resistant (VRE) | 5.18-15.39 |
| E. coli | - | 1.25-1.90 |
| K. pneumoniae | - | 2.92-8.28 |
Application of Advanced Genomic and Proteomic Technologies in this compound Research
The application of "omics" technologies offers powerful tools to understand drug mechanisms, resistance, and host-pathogen interactions at a molecular level.
Genomic Analysis: Whole-genome sequencing (WGS) of bacteria before and after this compound exposure can identify the specific genetic mutations that confer resistance. nih.gov This has been used effectively for other fluoroquinolones to pinpoint mutations in the gyrA and parC genes and to identify novel resistance-associated genes within high-variability genomic regions. nih.govnih.gov Such analyses can reveal the evolutionary pathways to resistance and inform the design of next-generation derivatives.
Transcriptomics and Proteomics: Analyzing the bacterial transcriptome (RNA) and proteome (proteins) in response to this compound treatment can provide a global view of the cellular response. embopress.org This can uncover which cellular pathways are most affected and how bacteria adapt to the drug's presence. embopress.orgnih.gov For instance, proteomic studies can quantify the upregulation of specific efflux pumps or stress response proteins, providing direct evidence of resistance mechanisms in action. jci.org
Phosphoproteomics: Investigating changes in protein phosphorylation can shed light on the signaling pathways that are activated or inhibited by the drug, offering deeper insights into its mechanism of action and the bacterial response. nih.govnih.gov
While specific omics studies on this compound are yet to be published, the methodologies are well-established for its class, promising a fruitful avenue for future research. ntu.edu.sgresearchgate.net
Environmental Impact and Fate of this compound in Pre-clinical Research Contexts
The widespread use of antibiotics has led to concerns about their environmental impact, as these compounds can enter ecosystems through various pathways. nih.gov Fluoroquinolones can be persistent and have been detected in the environment, where they can exert selective pressure and promote antibiotic resistance. mdpi.comnih.gov
Future preclinical research should include an early assessment of this compound's environmental profile:
Biodegradation Studies: Investigating the biodegradability of this compound is crucial. Studies on other fluoroquinolones have identified specific microorganisms, such as the bacterium Labrys portucalensis, that can degrade compounds like ciprofloxacin and norfloxacin, primarily by cleaving the piperazine (B1678402) ring. nih.govasm.org Assessing this compound's susceptibility to microbial degradation is key to understanding its environmental persistence.
Ecotoxicity Testing: Standardized ecotoxicity tests on representative aquatic organisms (e.g., algae, daphnids, fish) are needed to determine the potential environmental risk. nih.govresearchgate.net For other fluoroquinolones, toxicity varies widely among species, with bacteria and algae often being the most sensitive. mdpi.comnih.gov Understanding the ecotoxicity of this compound will be vital for a comprehensive risk assessment.
Fate and Transport: Research into how this compound partitions in soil and water systems and its potential for bioaccumulation in organisms will help predict its environmental behavior. mdpi.com
Addressing these environmental questions during the preclinical phase aligns with a modern, holistic approach to drug development that considers not only clinical efficacy but also broader ecological implications. nih.govgoogle.com
Q & A
Basic Research Questions
Q. What are the established molecular targets of Chinfloxacin in bacterial cells, and what experimental methods validate these interactions?
- Methodological Answer : Target identification typically employs X-ray crystallography to resolve drug-protein binding sites and isothermal titration calorimetry (ITC) to quantify binding affinity. For this compound, studies have confirmed inhibition of DNA gyrase (GyrA subunit) via agarose gel-based supercoiling assays . Baseline validation should include minimum inhibitory concentration (MIC) assays across reference bacterial strains (e.g., E. coli ATCC 25922) to confirm target relevance .
Q. How should researchers standardize in vitro susceptibility testing for this compound to ensure reproducibility?
- Methodological Answer : Follow CLSI/EUCAST guidelines:
- Use Mueller-Hinton agar with cation-adjusted pH (7.2–7.4).
- Include quality control strains (e.g., S. aureus ATCC 29213) in each assay batch.
- Validate via broth microdilution with ≥3 biological replicates to account for inter-lab variability .
Advanced Research Questions
Q. How can conflicting reports about this compound’s efficacy against Gram-negative vs. Gram-positive pathogens be systematically resolved?
- Methodological Answer :
- Perform comparative genomic analysis of resistant isolates to identify mutations in gyrA/parC or efflux pump regulators (e.g., mtrR in Neisseria).
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure (AUC/MIC) with bacterial kill curves in different infection models .
- Address contradictions by stratifying data using meta-analysis (PRISMA guidelines) to control for variables like inoculum size and growth phase .
Q. What experimental designs are optimal for investigating this compound’s off-target effects in eukaryotic cells?
- Methodological Answer :
- Conduct high-content screening with human cell lines (e.g., HepG2) using fluorescent probes for mitochondrial membrane potential (JC-1 dye) and DNA damage (γ-H2AX foci).
- Pair with transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress response).
- Validate findings using CRISPR-Cas9 knockout models of suspected off-target genes .
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Perform hollow-fiber infection model (HFIM) studies to simulate human pharmacokinetics in vitro.
- Use murine neutropenic thigh infection models with controlled drug dosing to mirror human AUC/MIC ratios.
- Apply mechanistic modeling (e.g., Monte Carlo simulations) to quantify protein binding and tissue penetration effects .
Methodological Pitfalls & Solutions
Q. What statistical approaches are critical when analyzing this compound resistance emergence in longitudinal studies?
- Methodological Answer :
- Use time-kill assays with >24-hour exposure to capture resistance trends.
- Apply nonlinear mixed-effects modeling (NONMEM) to quantify mutation rates under varying drug pressures.
- Include whole-genome sequencing of serial isolates to distinguish spontaneous mutations from horizontal gene transfer .
Q. How to design a robust research question addressing this compound’s synergy with β-lactams?
- Framework : Apply the PICO framework:
- P opulation: P. aeruginosa biofilms.
- I ntervention: this compound + ceftazidime.
- C omparison: Monotherapy vs. combination.
- O utcome: Biofilm biomass reduction (via crystal violet assay).
Data Presentation Guidelines
Q. What are the journal-specific requirements for reporting this compound’s spectroscopic characterization data?
- Answer : Follow Beilstein Journal of Organic Chemistry standards:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
